rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

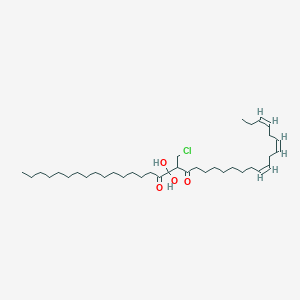

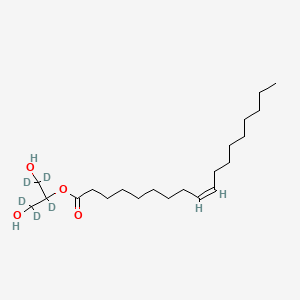

Rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol, also known as (27Z,30Z,33Z)-18-(chloromethyl)-17,17-dihydroxyhexatriaconta-27,30,33-triene-16,19-dione, is a synthetic lipid compound

Mode of Action

It has been found to inhibit the activity of nf-κb, a transcription factor crucial in several disorders . Furthermore, it activates AMPK, a protein involved in regulating energy metabolism and exhibiting anti-tumor properties .

Biochemical Pathways

The compound affects the NF-κB and AMPK pathways . The inhibition of NF-κB can lead to a decrease in the expression of genes involved in inflammation and cell survival. On the other hand, the activation of AMPK can lead to the inhibition of anabolic processes and the stimulation of catabolic processes, thereby affecting energy metabolism .

Result of Action

This compound has been found to possess anti-inflammatory and anti-tumor properties . It induces apoptosis, a process of programmed cell death that plays a vital role in eliminating damaged cells .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, “rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol” interacts with various enzymes and proteins. Studies have revealed that it inhibits the activity of NF-κB, a transcription factor crucial in several disorders . Furthermore, “this compound” activates AMPK, a protein involved in regulating energy metabolism and exhibiting anti-tumor properties .

Cellular Effects

“this compound” has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Additionally, “this compound” induces apoptosis, a process of programmed cell death that plays a vital role in eliminating damaged cells .

Molecular Mechanism

The molecular mechanism of action of “this compound” involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol involves the esterification of 9,12,15-octadecatrienoic acid (linolenic acid) with 1-chloromethyl-2-(1-oxohexadecyl)oxyethyl ester . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the chloropropanediol moiety.

Substitution: The chlorine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol has several scientific research applications, including:

Comparison with Similar Compounds

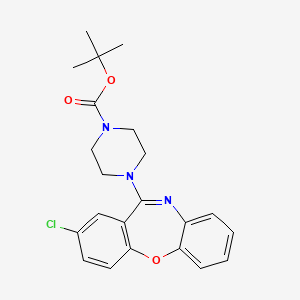

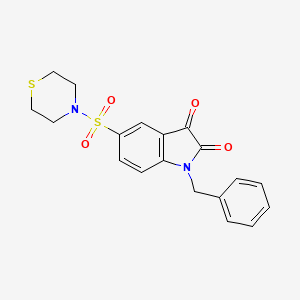

rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol can be compared with other similar compounds, such as:

rac-1,2-bis-Palmitoyl-3-chloropropanediol: Another chlorinated lipid with similar biochemical properties.

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol: A lipid compound used in lipidomic studies.

These compounds share some structural similarities but differ in their specific fatty acid chains and functional groups, which can influence their biochemical properties and applications.

Properties

IUPAC Name |

(27Z,30Z,33Z)-18-(chloromethyl)-17,17-dihydroxyhexatriaconta-27,30,33-triene-16,19-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H65ClO4/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-35(39)34(33-38)37(41,42)36(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,34,41-42H,3-4,6,8-10,12,14-16,19-33H2,1-2H3/b7-5-,13-11-,18-17- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQKIQWPENGQHD-SVNQLWEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)C(C(CCl)C(=O)CCCCCCCC=CCC=CCC=CCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)C(C(CCl)C(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H65ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclobutanecarboxylic acid, 2,3-bis(hydroxymethyl)-, [1R-(1alpha,2beta,3alpha)]- (9CI)](/img/new.no-structure.jpg)

![2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4](/img/structure/B587874.png)